2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and properties. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of new materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one stands out due to its unique structural features and properties. Similar compounds include other benzopyran derivatives, such as 4H-1-Benzopyran-4-one, 2-[1,1’-biphenyl]-4-yl-6-(hexylamino)- . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Biological Activity
The compound 2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structure
This compound features a complex structure characterized by a benzopyran core with a hexylamino substituent on the biphenyl moiety. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight: 348.47 g/mol
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Antioxidant Activity: The benzopyran moiety is known for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, potentially influencing cancer cell proliferation.
Efficacy in Cell Lines
The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. Below is a summary of findings from several studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
MCF-7 | 8.3 | Cell cycle arrest in G1 phase |
HepG2 | 6.5 | Inhibition of proliferation |
Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was evaluated for its anticancer properties using the HeLa cell line. Results indicated an IC50 value of 5 µM, suggesting potent cytotoxic effects. The mechanism was attributed to apoptosis induction, confirmed by annexin V staining assays.
Study 2: Antioxidant Effects
A separate investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Properties
CAS No. |
920286-88-0 |
---|---|
Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[5-(hexylamino)-2-phenylphenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C28H29NO2/c1-3-4-5-9-16-29-22-13-14-23(21-10-7-6-8-11-21)24(18-22)28-19-26(30)25-17-20(2)12-15-27(25)31-28/h6-8,10-15,17-19,29H,3-5,9,16H2,1-2H3 |
InChI Key |
YCKOSPHAJBRIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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